3-Hydroxy-4-nitrobenzonitrile
Overview
Description
3-Hydroxy-4-nitrobenzonitrile: is an organic compound with the molecular formula C7H4N2O3 . It is a yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents such as alcohol and ether. This compound is known for its applications in various chemical syntheses and research fields .
Scientific Research Applications
3-Hydroxy-4-nitrobenzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-nitrobenzonitrile can be synthesized through the reaction of 3,4-dinitrobenzonitrile with sodium hydroxide . The process involves converting 3,4-dinitrobenzonitrile to 3-hydroxy-4-nitrobenzoic acid sodium salt under alkaline conditions. This intermediate is then acidified to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of ionic liquids as recycling agents. This green synthesis approach minimizes the use of metal salt catalysts and simplifies the separation process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a catalyst such as .
Substitution: Reagents like for converting the hydroxyl group to a chloro group.
Major Products:
Reduction: 3-Amino-4-hydroxybenzonitrile.
Substitution: 3-Chloro-4-nitrobenzonitrile.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The nitro group can undergo reduction, which is a key step in various biochemical pathways .
Comparison with Similar Compounds
- 4-Hydroxy-3-nitrobenzonitrile
- 3-Hydroxy-4-nitrobenzoic acid
- 3-Nitro-4-hydroxybenzonitrile
Comparison: 3-Hydroxy-4-nitrobenzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and solubility properties. Compared to 4-hydroxy-3-nitrobenzonitrile, it has a different position of the nitro and hydroxyl groups, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
3-hydroxy-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNIFYUIFUWEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568388 | |
Record name | 3-Hydroxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18495-15-3 | |
Record name | 3-Hydroxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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